molecular formula C14H21NO2 B1426014 D-Homophenylalanine tert-Butyl Ester CAS No. 740055-30-5

D-Homophenylalanine tert-Butyl Ester

Cat. No.: B1426014
CAS No.: 740055-30-5
M. Wt: 235.32 g/mol
InChI Key: CANQRTXTMVVNCH-GFCCVEGCSA-N
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Description

D-Homophenylalanine tert-Butyl Ester: is a synthetic amino acid derivative with the molecular formula C14H21NO2 . It is a chiral molecule, meaning it has two mirror-image forms, D and L. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing D-Homophenylalanine tert-Butyl Ester is through the Steglich Esterification. This method involves the reaction of D-Homophenylalanine with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: D-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

D-Homophenylalanine tert-Butyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: D-Homophenylalanine tert-Butyl Ester is unique due to its specific chiral configuration and the presence of the homophenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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